Mabuterol Hydrochloride

Description

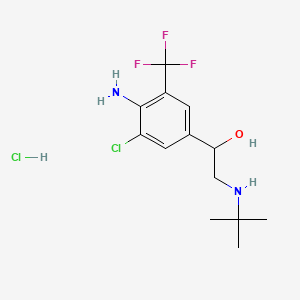

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCDXJOMPMIKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046798 | |

| Record name | Mabuterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54240-36-7 | |

| Record name | Benzenemethanol, 4-amino-3-chloro-α-[[(1,1-dimethylethyl)amino]methyl]-5-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54240-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mabuterol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl alcohol, 4-amino-alpha-(tert-butylamino)-3-chloro-5-(trifluoromethyl)-,monohydrochloride, (+-)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MABUTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/536V290790 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Mabuterol Hydrochloride on Bronchial Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mabuterol Hydrochloride is a selective β2-adrenergic receptor agonist that elicits potent bronchodilation by acting directly on the smooth muscle of the airways. This technical guide delineates the molecular mechanism of action of this compound, detailing its interaction with the β2-adrenergic receptor and the subsequent intracellular signaling cascade that leads to bronchial smooth muscle relaxation. This document provides a comprehensive overview of the key experimental protocols used to elucidate this mechanism and presents available quantitative data to support the understanding of its pharmacological profile.

Introduction

Bronchial asthma and chronic obstructive pulmonary disease (COPD) are respiratory conditions characterized by airway obstruction, which can be alleviated by bronchodilators.[1] this compound is a sympathomimetic amine with high selectivity for β2-adrenergic receptors, which are predominantly located on the surface of bronchial smooth muscle cells.[2] Its primary therapeutic effect is the relaxation of these muscles, leading to a widening of the airways and relief from bronchospasm. Understanding the precise molecular interactions and signaling pathways initiated by this compound is crucial for the development of more effective and safer respiratory therapeutics.

Mechanism of Action

The bronchodilatory effect of this compound is initiated by its binding to β2-adrenergic receptors on bronchial smooth muscle cells. This interaction triggers a well-defined signaling cascade, ultimately resulting in muscle relaxation.

Receptor Binding and Activation

This compound acts as an agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The binding of Mabuterol to the receptor induces a conformational change, leading to the activation of the associated heterotrimeric Gs protein.

Downstream Signaling Cascade

The activation of the Gs protein initiates a series of intracellular events:

-

Adenylyl Cyclase Activation and cAMP Production: The activated α-subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[3] PKA is a key enzyme that phosphorylates several downstream target proteins, leading to a reduction in intracellular calcium and a decrease in the sensitivity of the contractile machinery to calcium.

-

Modulation of Intracellular Calcium Levels: PKA activation leads to the phosphorylation and inhibition of L-type Ca2+ channels, reducing the influx of extracellular calcium.[4] Additionally, PKA can enhance the activity of Ca2+-activated potassium channels, leading to hyperpolarization of the cell membrane and further reducing calcium influx.

-

Regulation of Myosin Light Chain Phosphorylation: The contractile state of smooth muscle is primarily determined by the phosphorylation of the 20-kDa regulatory light chain of myosin (MLC20), a process catalyzed by myosin light chain kinase (MLCK) and reversed by myosin light chain phosphatase (MLCP).[3][5] PKA can phosphorylate and inhibit MLCK, thereby reducing the phosphorylation of MLC20 and promoting muscle relaxation. Furthermore, PKA can indirectly increase MLCP activity, further favoring the dephosphorylated, relaxed state of myosin.[6]

Quantitative Data

A study by Murai et al. (1984) demonstrated that in relaxing the isolated normal tracheal muscle in guinea pigs, mabuterol was more potent than isoprenaline and salbutamol .[2] The same study calculated the selectivity ratio of the drugs for the bronchial muscle versus cardiac muscle, indicating that mabuterol was about 7.4 times more selective for the bronchial muscle than salbutamol .[2]

For the purpose of providing a quantitative context, the following table includes data for well-characterized β2-adrenergic agonists commonly used in respiratory medicine. This data is intended for comparative reference.

| Compound | Receptor Binding Affinity (Ki) (nM) | Potency (EC50) for Tracheal Relaxation (nM) | Selectivity Ratio (Bronchial vs. Cardiac) |

| This compound | Data Not Available | More potent than Isoprenaline and Salbutamol[2] | ~7.4 times more selective than Salbutamol[2] |

| Salbutamol | ~1,480 (β2) vs ~24,500 (β1) | ~15 | ~16.5 |

| Formoterol | ~4.0 (β2) vs ~1,260 (β1) | ~0.3 | ~315 |

| Isoprenaline | ~398 (β2) vs ~251 (β1) | ~10 | ~0.6 |

Note: The Ki and EC50 values for Salbutamol, Formoterol, and Isoprenaline are approximate and can vary depending on the experimental conditions. The selectivity ratio is calculated as Ki(β1)/Ki(β2).

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of β2-adrenergic agonists like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of this compound for the β2-adrenergic receptor.

-

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells) or from guinea pig lung tissue.

-

Competitive Binding: Incubate the membranes with a fixed concentration of a radiolabeled β2-adrenergic antagonist (e.g., [3H]-dihydroalprenolol) and varying concentrations of unlabeled this compound.

-

Separation and Counting: Separate the bound from free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7]

-

Isolated Organ Bath Experiment

This ex vivo assay measures the functional effect of a compound on smooth muscle contractility.

-

Objective: To determine the potency (EC50) and efficacy of this compound in relaxing pre-contracted bronchial smooth muscle.

-

Methodology:

-

Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings.

-

Mounting: Suspend the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Contraction: Induce a sustained contraction of the tracheal rings using a contractile agent such as histamine or carbachol.

-

Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner.

-

Data Analysis: Record the relaxation at each concentration and plot a concentration-response curve to determine the EC50 (the concentration that produces 50% of the maximal relaxation) and the maximum effect (Emax).[8][9]

-

Intracellular cAMP Accumulation Assay

This cell-based assay quantifies the ability of a compound to stimulate the production of the second messenger cAMP.

-

Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to this compound.

-

Methodology:

-

Cell Culture: Culture human bronchial smooth muscle cells or a cell line expressing the β2-adrenergic receptor.

-

Stimulation: Treat the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit (e.g., ELISA, HTRF, or AlphaScreen).

-

Data Analysis: Generate a dose-response curve to determine the EC50 for cAMP accumulation.[10]

-

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in bronchial smooth muscle cells.

Experimental Workflow for Isolated Organ Bath

Caption: Workflow for an isolated organ bath experiment to assess bronchodilator activity.

Conclusion

This compound is a potent and selective β2-adrenergic receptor agonist that induces bronchodilation through a well-established signaling pathway involving the activation of adenylyl cyclase, an increase in intracellular cAMP, and the subsequent activation of PKA. This leads to a reduction in intracellular calcium and the dephosphorylation of myosin light chains, resulting in the relaxation of bronchial smooth muscle. Further quantitative studies are warranted to precisely define its binding affinity and potency relative to other β2-agonists, which will aid in optimizing its therapeutic use and in the development of next-generation bronchodilators.

References

- 1. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacological studies of mabuterol, a new selective beta 2-stimulant. I: Bronchodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphorylation of the myosin phosphatase targeting subunit and CPI-17 during Ca2+ sensitization in rabbit smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of salbutamol on intracellular calcium oscillations in porcine airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Agonists trigger G protein-mediated activation of the CPI-17 inhibitor phosphoprotein of myosin light chain phosphatase to enhance vascular smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of MLC20 phosphorylation downstream of Ca2+ and RhoA: a novel mechanism involving phosphorylation of myosin phosphatase interacting protein (M-RIP) by PKG and stimulation of MLC phosphatase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Desensitization of cAMP Accumulation via Human β3-Adrenoceptors Expressed in Human Embryonic Kidney Cells by Full, Partial, and Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Mabuterol Hydrochloride: A Technical Deep-Dive into its β2-Adrenergic Receptor Binding Affinity and Selectivity

For Immediate Release

This technical guide provides a comprehensive analysis of the β2-adrenergic receptor (β2-AR) binding affinity and selectivity of Mabuterol Hydrochloride, a potent bronchodilator. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its functional selectivity, outlines key experimental methodologies for receptor binding and functional assays, and visualizes the core signaling pathways and experimental workflows.

Executive Summary

Binding Affinity and Selectivity Profile

While specific Ki values for this compound at β1 and β2-adrenergic receptors are not detailed in the available literature, early pharmacological studies have characterized its functional selectivity. A key 1984 study demonstrated that Mabuterol has a significant selectivity for bronchial muscle over cardiac muscle. The study calculated a selectivity ratio for the bronchial muscle (predominantly β2-receptors) versus the cardiac muscle (predominantly β1-receptors), indicating that Mabuterol was approximately 7.4 times more selective for the bronchial muscle than salbutamol, a well-known β2-agonist.[3] This highlights Mabuterol's functional preference for inducing bronchodilation with a potentially lower risk of cardiac side effects compared to less selective agents.

At higher concentrations (≥1 μM), Mabuterol has been observed to act as a β1-AR antagonist in isolated dog right atria.[4] This dual activity at different concentrations suggests a complex interaction with adrenergic receptor subtypes.

For comparative context, the binding affinities and selectivity of other common β2-agonists are presented in the table below. This data is typically generated from radioligand binding assays using cell lines expressing human β1 and β2-adrenergic receptors.

| Compound | β1-AR Ki (nM) | β2-AR Ki (nM) | Selectivity Ratio (β1-AR Ki / β2-AR Ki) |

| This compound | Data not available | Data not available | Functionally ~7.4x more selective than Salbutamol for bronchial vs. cardiac muscle[3] |

| Salbutamol | 2500 | 1000 | 2.5 |

| Formoterol | 400 | 10 | 40 |

| Salmeterol | 1400 | 1 | 1400 |

Note: The data for Salbutamol, Formoterol, and Salmeterol are representative values from the literature and may vary depending on the specific experimental conditions.

Experimental Protocols

The determination of a drug's binding affinity and functional selectivity for adrenergic receptor subtypes involves two primary types of in vitro experiments: radioligand binding assays and functional assays.

Competitive Radioligand Binding Assay for Ki Determination

This assay quantifies the affinity of an unlabeled compound (like Mabuterol) for a receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

Protocol Outline:

-

Membrane Preparation:

-

Culture cell lines (e.g., CHO-K1 or HEK293) stably expressing a high density of the human β1 or β2-adrenergic receptor subtype.

-

Harvest the cells and homogenize them in a cold lysis buffer to rupture the cell membranes.

-

Perform differential centrifugation to isolate the cell membranes containing the receptors.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

-

-

Competitive Binding Reaction:

-

In a multi-well plate, incubate the prepared cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

Include control wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist like propranolol).

-

Incubate the mixture to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Assay: cAMP Accumulation for EC50 Determination

This assay measures the functional potency of an agonist by quantifying the production of the second messenger, cyclic AMP (cAMP), following receptor activation.

Protocol Outline:

-

Cell Preparation:

-

Seed cells stably expressing either the human β1 or β2-adrenergic receptor into a multi-well plate and grow to confluency.

-

On the day of the experiment, replace the growth medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

-

Agonist Stimulation:

-

Add increasing concentrations of the agonist (this compound) to the cells.

-

Incubate at 37°C for a specified time to allow for cAMP production.

-

-

cAMP Quantification:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the lysates using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes described, the following diagrams are provided.

Conclusion

This compound is a selective β2-adrenergic receptor agonist, a characteristic substantiated by functional studies demonstrating its preferential action on bronchial smooth muscle over cardiac muscle. While quantitative binding affinity data (Ki values) for Mabuterol at β1 and β2-adrenergic receptors are not currently available in the public domain, the established experimental protocols for radioligand binding and functional assays provide a clear framework for such determinations. The provided visualizations of the β2-adrenergic signaling pathway and the experimental workflow for binding assays offer a foundational understanding of the molecular mechanisms and laboratory procedures central to the pharmacological characterization of β2-agonists like Mabuterol. Further research to quantify the binding affinities of Mabuterol would provide a more complete picture of its receptor interaction profile and solidify its standing within the landscape of selective β2-adrenergic agonists.

References

Unraveling the Journey of Mabuterol Hydrochloride in the Body: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Mabuterol Hydrochloride, a selective β2-adrenoreceptor agonist. By synthesizing key research findings, this document offers a detailed exploration of the drug's absorption, distribution, metabolism, and excretion (ADME) profile, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic pathways and analytical workflows.

Pharmacokinetic Profile

This compound demonstrates distinct pharmacokinetic characteristics in both preclinical and clinical studies. The following tables summarize the key quantitative parameters observed in rats and humans, providing a comparative view of its disposition.

Table 1: Pharmacokinetic Parameters of Mabuterol in Rats (Oral Administration)

| Parameter | R-Mabuterol | S-Mabuterol | Total Radioactivity (14C-Mabuterol) | Reference |

| Dose | 10 mg/kg (racemate) | 10 mg/kg (racemate) | Not Specified | [1] |

| Cmax | 266.8 ng/mL | 277.9 ng/mL | Reached within 1 hour | [1][2] |

| Tmax | 5.3 h | 5.7 h | Within 1 hour | [1][2] |

| AUC(0-∞) | 5,938.9 ng·h/mL | 4,446.1 ng·h/mL | Not Reported | [1] |

| Half-life (t1/2) | 14.5 h | 9.6 h | Not Reported | [1] |

Table 2: Single Dose Pharmacokinetics of Mabuterol in Healthy Male Volunteers (Oral Administration)

| Parameter | Value | Reference |

| Dose | 40 µg (drinking solution) | [3] |

| Peak Plasma Concentration | 96-160 pg/mL | [3] |

| Time to Peak Concentration | 1.5 - 3.2 h | [3] |

| Elimination Half-life (t1/2β) | 20-30 h | [3] |

| Apparent Clearance (CL/F) | 3.0 mL/min/kg | [3] |

| Apparent Volume of Distribution (Vβ/F) | 5.8 L/kg | [3] |

| Systemic Availability (F) | > 0.91 | [3] |

Absorption, Distribution, and Excretion

Absorption: In rats, mabuterol is readily absorbed from the entire small intestine.[2] Following oral administration, blood and tissue radioactivity levels peak within one hour.[2] In humans, absorption from the gastrointestinal tract is complete.[3]

Distribution: After oral administration in rats, radioactivity is significantly higher in the liver, lung, kidney, and several secretory organs compared to the blood.[2] These tissue levels remain relatively constant for 2-6 hours.[2] Notably, the concentration of radioactivity in the central nervous system is much lower than in other principal organs.[2] Whole-body autoradiography after intravenous administration in rats revealed secretion of radioactivity into the stomach.[2] Multiple oral doses of 14C-mabuterol did not show any significant tissue accumulation in rats.[2] Placental transfer in late-stage pregnant rats was not significant.[2]

Excretion: In rats, within 24 hours of oral administration, approximately 60% of the radioactivity is excreted in the urine and 26% in the feces.[2] After intravenous administration, about 22% is excreted into the bile within 24 hours, with no evidence of enterohepatic circulation.[2] In humans, excretion is primarily renal, with about 80% of the total radioactivity from the dose being eliminated in the urine.[3] Unchanged mabuterol accounts for only 24% of the dose excreted in the urine, while fecal excretion is low (3%).[3]

Metabolism

The primary metabolic pathway for mabuterol in rats is oxidative deamination.[4] Six metabolites have been identified in the urine of rats.[4] In humans, at peak concentrations, unchanged mabuterol constitutes only 46% of the total radioactivity in plasma, indicating significant metabolism.[3] However, no major conjugated or unconjugated metabolites have been definitively identified in humans, and the active tert.-butanol-amino-metabolite is present in negligible amounts (less than 10 pg/ml).[3]

Identified Metabolites in Rats:

-

M-1: Hydroxylation of the tert.-butyl group

-

M-2: Glycol

-

M-3: Mandelic acid

-

M-4: Aldehyde

-

M-5: Benzoic acid

-

M-6: Hippuric acid

Of these metabolites, only M-1 exhibited pharmacological effects on airway resistance, blood pressure, and heart rate, although its selective beta-2-stimulating effect was 2-10 times lower than that of the parent compound.[4]

Metabolic Pathway of Mabuterol in Rats

Caption: Metabolic pathway of Mabuterol in rats.

Experimental Protocols

This section details the methodologies employed in the key pharmacokinetic and metabolism studies of this compound.

In Vivo Pharmacokinetic Study in Rats (Enantioselective)

-

Subjects: Six Wistar rats.[1]

-

Drug Administration: A single oral dose of racemic mabuterol (10 mg/kg) was administered.[1]

-

Sample Collection: Serial plasma samples were collected over time.[1]

-

Analytical Method: A sequential achiral and chiral high-performance liquid chromatography (HPLC) method was used for the enantioselective analysis of mabuterol in plasma.[1]

-

Data Analysis: Plasma concentration data for each enantiomer were analyzed using 3P97 software.[1]

Workflow for Enantioselective Pharmacokinetic Analysis

Caption: Workflow for enantioselective pharmacokinetic analysis of Mabuterol.

Metabolite Identification in Rat Urine

-

Subjects: Rats administered with mabuterol.[4]

-

Sample Collection: Urine samples were collected.[4]

-

Analytical Techniques:

General Analytical Methods for β-Agonists in Biological Matrices

For the determination of mabuterol and other β-agonists in biological samples like urine, muscle, lung, and liver, a common approach involves enzymatic hydrolysis followed by solid-phase extraction (SPE) and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

-

Sample Preparation:

-

Analysis:

General Workflow for β-Agonist Analysis

Caption: General workflow for β-agonist analysis in biological samples.

References

- 1. Enantioselective pharmacokinetics of mabuterol in rats studied using sequential achiral and chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic studies of mabuterol, a new selective beta 2-stimulant. I: Studies on the absorption, distribution and excretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Single dose pharmacokinetics of mabuterol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic studies of mabuterol, a new selective beta 2-stimulant. II: Urinary metabolites of mabuterol in rats and their pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of β-agonists in Different Biological Matrices By Liquid Chromatography–tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecificity of Mabuterol Hydrochloride Enantiomers: A Technical Guide for Researchers

An in-depth exploration of the distinct pharmacological activities of (R)- and (S)-Mabuterol, detailing their expected receptor interactions, pharmacokinetic profiles, and the methodologies for their evaluation.

Introduction

Mabuterol hydrochloride, a selective β2-adrenergic receptor agonist, is recognized for its bronchodilatory effects.[1][2] As a chiral molecule, mabuterol exists as two enantiomers, (R)-Mabuterol and (S)-Mabuterol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.[3] For β2-adrenergic agonists, the therapeutic activity is predominantly attributed to the (R)-enantiomer, which binds to the β2-adrenergic receptor with substantially higher affinity and efficacy than its (S)-counterpart.[3][4] This guide provides a comprehensive technical overview of the expected stereospecific activity of this compound enantiomers, drawing upon data from related compounds and outlining detailed experimental protocols for their characterization.

Stereospecific Activity at the β2-Adrenergic Receptor

The pharmacological effects of Mabuterol are mediated through its interaction with the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The (R)-enantiomer is anticipated to be the eutomer, possessing a three-dimensional structure that allows for optimal interaction with the chiral binding pocket of the β2-adrenergic receptor. In contrast, the (S)-enantiomer, or distomer, is expected to have a much lower affinity and intrinsic activity.

Data on Enantioselective Pharmacokinetics

While direct receptor binding and functional activity data are limited, a study on the enantioselective pharmacokinetics of mabuterol in rats following oral administration of the racemate provides valuable insights into their differential disposition in vivo.

| Pharmacokinetic Parameter | (R)-Mabuterol | (S)-Mabuterol |

| Cmax (ng/mL) | 266.8 | 277.9 |

| tmax (h) | 5.3 | 5.7 |

| AUC (0-inf) (ng·h/mL) | 5938.9 | 4446.1 |

| Half-life (t1/2) (h) | 14.5 | 9.6 |

Data from a study in rats after a single oral dose of 10 mg/kg of racemic mabuterol.

These data indicate that while the peak plasma concentrations are similar for both enantiomers, the (R)-enantiomer has a significantly greater area under the curve (AUC) and a longer half-life, suggesting stereoselective differences in metabolism and/or elimination.

Signaling Pathway of β2-Adrenergic Receptor Agonists

The binding of an agonist like (R)-Mabuterol to the β2-adrenergic receptor initiates a well-characterized signaling cascade, leading to bronchodilation.

Caption: Canonical β2-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the stereospecific activity of Mabuterol enantiomers.

Chiral Separation of Mabuterol Enantiomers by HPLC

Objective: To separate and quantify the (R)- and (S)-enantiomers of Mabuterol.

Methodology:

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase: A chiral column, such as one based on a macrocyclic glycopeptide (e.g., Chirobiotic V), is often effective for separating enantiomers of β-agonists.

-

Mobile Phase: A mixture of organic solvents (e.g., methanol, acetonitrile) and a buffer, often with a chiral selector additive. The exact composition should be optimized for the best resolution.

-

Detection: UV detection at a wavelength appropriate for Mabuterol.

-

Procedure:

-

Prepare a standard solution of racemic this compound.

-

Inject the standard solution onto the chiral column.

-

Elute with the optimized mobile phase at a constant flow rate.

-

Monitor the effluent with the UV detector.

-

The two enantiomers should elute as separate peaks. The retention times will distinguish (R)- from (S)-Mabuterol (requires a pure standard of one enantiomer for confirmation).

-

Quantify the amount of each enantiomer by integrating the peak areas.

-

Caption: Workflow for Chiral HPLC Separation.

Radioligand Binding Assay for Receptor Affinity (Ki)

Objective: To determine the binding affinity (Ki) of (R)- and (S)-Mabuterol for the β2-adrenergic receptor.

Methodology:

-

Materials:

-

Cell membranes prepared from a cell line expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

-

A radiolabeled β2-adrenergic antagonist (e.g., [3H]-dihydroalprenolol).

-

Unlabeled (R)-Mabuterol and (S)-Mabuterol.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure (Competition Binding Assay):

-

Incubate a fixed concentration of the radiolabeled antagonist with the cell membrane preparation.

-

Add increasing concentrations of unlabeled (R)-Mabuterol or (S)-Mabuterol to compete for binding to the receptor.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for Radioligand Binding Assay.

cAMP Functional Assay for Potency (EC50) and Efficacy (Emax)

Objective: To measure the functional potency (EC50) and efficacy (Emax) of (R)- and (S)-Mabuterol in stimulating cyclic AMP (cAMP) production.

Methodology:

-

Materials:

-

A cell line endogenously or recombinantly expressing the human β2-adrenergic receptor (e.g., A549 or CHO cells).

-

(R)-Mabuterol and (S)-Mabuterol.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Culture cells in multi-well plates.

-

Pre-treat the cells with a phosphodiesterase inhibitor.

-

Add increasing concentrations of (R)-Mabuterol or (S)-Mabuterol to the cells.

-

Incubate for a defined period to allow for cAMP accumulation.

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a suitable assay kit.

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

-

Caption: Workflow for cAMP Functional Assay.

Conclusion

The stereospecificity of this compound is a critical determinant of its pharmacological activity. Based on established principles for β2-adrenergic agonists, the (R)-enantiomer is expected to be the active component, exhibiting high affinity and efficacy at the β2-adrenergic receptor, thereby mediating the desired bronchodilatory effects. Conversely, the (S)-enantiomer is anticipated to be significantly less active. The provided pharmacokinetic data in rats supports the differential handling of the enantiomers in vivo. For a complete understanding of Mabuterol's stereospecific activity, further studies to determine the specific binding affinities and functional potencies of its enantiomers are warranted. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, which are essential for the rational design and development of chiral pharmaceuticals.

References

- 1. Mabuterol - Wikipedia [en.wikipedia.org]

- 2. Pharmacological studies of mabuterol, a new selective beta 2-stimulant. I: Bronchodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantiomers of bronchodilating beta2-adrenoceptor agonists: is there a cause for concern? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evaluation of Mabuterol Hydrochloride's Bronchodilatory Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mabuterol Hydrochloride is a selective β2-adrenergic receptor agonist developed for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic action is derived from its ability to relax the smooth muscle of the airways, leading to bronchodilation and improved airflow.[1] This technical guide provides an in-depth overview of the core in vitro methodologies employed to evaluate the bronchodilatory effects of this compound, its mechanism of action, and its receptor selectivity. The following sections detail the experimental protocols, present illustrative quantitative data for comparative analysis, and visualize key pathways and workflows.

Mechanism of Action: β2-Adrenergic Receptor Signaling

This compound exerts its bronchodilatory effect by selectively binding to and activating β2-adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells.[1][2] This interaction initiates a Gs protein-coupled signaling cascade. The activated Gs protein stimulates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, causing bronchodilation.

Quantitative Data Presentation

Table 1: In Vitro Potency in Guinea Pig Tracheal Rings

| Compound | EC50 (nM) | Emax (% Relaxation) |

| Isoprenaline | 15.8 | 100 |

| Formoterol | 0.48 | 100 |

| Salbutamol | 151.4 | 100 |

| Mabuterol | Data not available | Data not available |

Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (Maximum effect) is the maximal response that can be produced by the drug. Data is illustrative and sourced from various pharmacological studies.

Table 2: Receptor Binding Affinity at Human β1 and β2-Adrenergic Receptors

| Compound | β1-AR Ki (nM) | β2-AR Ki (nM) | Selectivity (β1/β2) |

| Isoprenaline | 25 | 35 | 0.7 |

| Formoterol | 436 | 4.9 | 89 |

| Salbutamol | 4700 | 170 | 27.6 |

| Mabuterol | Data not available | Data not available | Data not available |

Note: Ki (Inhibition constant) is an indication of the binding affinity of a compound to a receptor. A lower Ki value indicates a higher binding affinity. Selectivity is calculated as the ratio of Ki for the β1 receptor to the Ki for the β2 receptor. Data is illustrative and sourced from various pharmacological studies.

Experimental Protocols

Isolated Guinea Pig Trachea Assay

This ex vivo method is a classical approach to assess the relaxant effect of a compound on airway smooth muscle.

Methodology:

-

Tissue Preparation:

-

Humanely euthanize a male Hartley guinea pig (250-700g).

-

Carefully dissect the trachea and place it in Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, Glucose 11.1).

-

Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.

-

-

Experimental Setup:

-

Suspend each tracheal ring between two L-shaped stainless steel hooks in an organ bath containing 10 mL of Krebs-Henseleit solution.

-

Maintain the organ bath at 37°C and continuously bubble with a 95% O2 / 5% CO2 gas mixture to maintain a pH of 7.4.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

-

Equilibration:

-

Allow the tracheal rings to equilibrate for 60-90 minutes under a resting tension of 1.0 g.

-

During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

-

-

Contraction Induction:

-

Induce a stable, submaximal contraction of the tracheal smooth muscle using a contractile agent such as carbachol (1 µM) or histamine (1 µM).

-

Allow the contraction to stabilize for 20-30 minutes.

-

-

Data Acquisition:

-

Once a stable contraction is achieved, add this compound or a comparator drug to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has plateaued.

-

Record the relaxation at each concentration.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-induced contraction.

-

Plot the percentage of relaxation against the logarithm of the drug concentration to generate a concentration-response curve.

-

Calculate the EC50 and Emax values from the curve using non-linear regression analysis.

-

Adenylyl Cyclase Activation Assay

This assay directly measures the activation of adenylyl cyclase in response to a β2-agonist.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture human airway smooth muscle cells or a cell line expressing the β2-adrenergic receptor (e.g., CHO-K1 cells).

-

Harvest the cells and homogenize them in a cold buffer.

-

Isolate the cell membranes through centrifugation.

-

-

Adenylyl Cyclase Assay:

-

Incubate the membrane preparations with varying concentrations of this compound.

-

Initiate the reaction by adding ATP, the substrate for adenylyl cyclase.

-

Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C for 15 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

cAMP Quantification:

-

Quantify the amount of cAMP produced using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

Plot the amount of cAMP produced against the logarithm of the drug concentration to generate a concentration-response curve.

-

Calculate the EC50 value to determine the potency of the compound in activating adenylyl cyclase.

-

Receptor Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor subtype.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from cells expressing either the human β1 or β2-adrenergic receptor.

-

-

Competition Binding Assay:

-

Incubate the membranes with a fixed concentration of a radiolabeled antagonist that binds to both receptor subtypes (e.g., [¹²⁵I]-cyanopindolol).

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

Allow the mixture to incubate until equilibrium is reached.

-

-

Separation and Counting:

-

Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the amount of radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The in vitro evaluation of this compound's bronchodilatory effects relies on a combination of functional assays and receptor binding studies. The isolated guinea pig trachea assay provides a robust measure of the compound's relaxant properties on airway smooth muscle. Assays for adenylyl cyclase activation and cAMP production elucidate the underlying mechanism of action through the β2-adrenergic signaling pathway. Furthermore, receptor binding assays are crucial for determining the affinity and selectivity of this compound for the β2-adrenergic receptor over other subtypes, which is a key determinant of its therapeutic index. The methodologies and comparative data presented in this guide offer a comprehensive framework for the preclinical assessment of this and other novel bronchodilator candidates.

References

Unraveling the Stability of Mabuterol Hydrochloride: A Technical Guide to its Potential Degradation Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mabuterol Hydrochloride, a potent and selective β2-adrenergic receptor agonist, is recognized for its therapeutic applications as a bronchodilator. Ensuring the stability and quality of this pharmaceutical compound is paramount throughout its lifecycle, from development and manufacturing to storage and patient administration. Forced degradation studies are a critical component of the drug development process, providing invaluable insights into the intrinsic stability of a drug substance, its potential degradation pathways, and the formation of degradation products. This technical guide offers a comprehensive overview of the predicted degradation products and pathways of this compound. In the absence of specific published forced degradation studies on this compound, this document leverages established chemical principles and draws parallels from studies on structurally similar β2-agonists to provide a scientifically grounded predictive analysis. This guide is intended to serve as a foundational resource for researchers initiating stability-indicating method development and further investigation into the degradation profile of this compound.

Predicted Degradation Profile of this compound

Based on the functional groups present in the Mabuterol molecule—specifically the secondary amine, benzylic alcohol, and the substituted aromatic ring—several degradation pathways can be anticipated under various stress conditions. The following table summarizes the predicted degradation products of this compound.

| Stress Condition | Predicted Degradation Products | Predicted Pathway |

| Acidic Hydrolysis | No significant degradation anticipated due to the stability of the core structure. | Protonation of the amine and alcohol groups may occur, but cleavage of the C-N or C-C bonds is unlikely under typical acidic hydrolysis conditions. |

| Basic Hydrolysis | No significant degradation anticipated. | The molecule is generally stable to basic conditions. |

| Oxidative Degradation | Ketone derivative (oxidation of the secondary alcohol), N-dealkylation products, products of aromatic ring oxidation. | The benzylic alcohol is susceptible to oxidation to a ketone. The secondary amine can undergo oxidative N-dealkylation. The electron-rich aromatic ring may be susceptible to oxidation, potentially leading to hydroxylated or ring-opened products. |

| Photolytic Degradation | Products of photo-oxidation and radical-induced cleavage. | The aromatic ring and the amino alcohol side chain can absorb UV radiation, leading to the formation of reactive species that can initiate oxidation and cleavage of the molecule. |

| Thermal Degradation | Dehydration products, products of side-chain cleavage. | At elevated temperatures, dehydration of the benzylic alcohol could occur. Cleavage of the C-N or C-C bonds in the side chain is also possible. |

Disclaimer: The degradation products listed above are predicted based on the chemical structure of Mabuterol and known degradation pathways of similar compounds. Experimental verification is required to confirm these predictions.

Proposed Experimental Protocols for Forced Degradation Studies

To experimentally determine the degradation profile of this compound, a systematic forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guidelines. The following are proposed starting protocols:

Hydrolytic Degradation

-

Acidic Condition:

-

Reagent: 0.1 M Hydrochloric Acid (HCl)

-

Procedure: Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL. Store the solution at 60°C for up to 7 days. Withdraw samples at appropriate time intervals (e.g., 0, 6, 12, 24, 48, 96, and 168 hours). Neutralize the samples with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) before analysis.

-

-

Basic Condition:

-

Reagent: 0.1 M Sodium Hydroxide (NaOH)

-

Procedure: Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL. Store the solution at 60°C for up to 7 days. Withdraw samples at appropriate time intervals. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Neutral Condition:

-

Reagent: Purified Water

-

Procedure: Dissolve this compound in purified water to a concentration of 1 mg/mL. Store the solution at 60°C for up to 7 days. Withdraw samples at appropriate time intervals.

-

Oxidative Degradation

-

Reagent: 3% Hydrogen Peroxide (H₂O₂)

-

Procedure: Dissolve this compound in a solution of 3% H₂O₂ to a concentration of 1 mg/mL. Store the solution at room temperature, protected from light, for up to 7 days. Withdraw samples at appropriate time intervals.

Photolytic Degradation

-

Procedure: Expose a solution of this compound (1 mg/mL in water or methanol) and the solid drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.

Thermal Degradation

-

Procedure: Expose the solid this compound to dry heat at a temperature of 105°C for up to 7 days. Withdraw samples at appropriate time intervals.

Analytical Methodology

A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV detection or, for more detailed characterization, Liquid Chromatography-Mass Spectrometry (LC-MS), should be developed and validated to separate and quantify this compound from its potential degradation products.

Visualizing Predicted Degradation and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the predicted degradation pathways of this compound and a general workflow for conducting forced degradation studies.

Caption: Predicted oxidative degradation pathways of Mabuterol.

Caption: General experimental workflow for a forced degradation study.

Conclusion

Toxicological Profile of Mabuterol Hydrochloride and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mabuterol Hydrochloride, a selective β2-adrenergic receptor agonist, has been developed for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic action is derived from its ability to relax the smooth muscle of the airways, leading to bronchodilation. A comprehensive understanding of its toxicological profile is paramount for its safe and effective use. This technical guide provides an in-depth overview of the toxicological data available for this compound and its metabolites, including quantitative toxicity data, detailed experimental protocols for key studies, and a visualization of its metabolic pathways and mechanism of action.

Introduction

This compound is a synthetic phenyl-ethanolamine derivative with potent bronchodilatory properties.[1] As a selective β2-adrenergic agonist, it primarily targets receptors in the lungs, leading to the relaxation of bronchial smooth muscle.[2] While its therapeutic efficacy is well-documented, a thorough evaluation of its potential toxicity is crucial for risk assessment in drug development and clinical use. This guide summarizes the key toxicological findings related to this compound and its metabolites.

Pharmacokinetics and Metabolism

Absorption, Distribution, Excretion

Pharmacokinetic studies in rats have shown that Mabuterol is readily absorbed from the small intestine.[3] Following oral administration, maximum blood and tissue levels of radioactivity are reached within one hour.[3] The distribution of Mabuterol is widespread, with notably higher concentrations in the liver, lungs, kidneys, and secretory organs compared to the blood.[3] The concentration in the central nervous system is significantly lower than in other principal organs.[3] Excretion occurs primarily through urine (approximately 60%) and feces (approximately 26%) within 24 hours of oral administration in rats.[3] Studies with multiple oral administrations did not indicate any significant tissue accumulation.[3] Placental transfer in pregnant rats was found to be not significant.[3]

In healthy male volunteers, after a single oral dose of 40 micrograms, peak plasma concentrations of 96-160 pg/ml were observed between 1.5 and 3.2 hours.[1] The elimination of the unchanged drug is slow, with a half-life of 20-30 hours, which is attributed to its low clearance and large volume of distribution.[1] Gastrointestinal absorption in humans is complete, with renal excretion being the main route for total radioactivity (80% of the dose), while only 24% is eliminated as the unchanged drug in urine.[1]

Metabolism

Mabuterol is extensively metabolized, primarily through an oxidative deamination pathway.[4] In rats, six main urinary metabolites have been identified:

-

M-1: Hydroxylation of the tert-butyl group

-

M-2: Glycol

-

M-3: Mandelic acid

-

M-4: Aldehyde

-

M-5: Benzoic acid

-

M-6: Hippuric acid[4]

Of these metabolites, only M-1 (hydroxylation of the tert-butyl group) has been found to possess pharmacological activity, although its selective β2-stimulating effect is 2-10 times lower than that of the parent compound, Mabuterol.[4] M-1 has also been shown to antagonize the positive inotropic action induced by isoprenaline.[4] The other identified metabolites did not show any significant pharmacological activity.[4]

Non-Clinical Toxicology

Acute Toxicity

The acute toxicity of Mabuterol has been evaluated in mice and rats via various routes of administration. The median lethal dose (LD50) values are summarized in the table below.

| Species | Sex | Route of Administration | LD50 (mg/kg) |

| Mouse | Male | Intravenous (i.v.) | 41.5 |

| Mouse | Female | Intravenous (i.v.) | 51.1 |

| Rat | Male | Intravenous (i.v.) | 26.4 |

| Rat | Female | Intravenous (i.v.) | 28.1 |

| Mouse | Male | Intraperitoneal (i.p.) | 60.3 |

| Mouse | Female | Intraperitoneal (i.p.) | 60.0 |

| Rat | Male | Intraperitoneal (i.p.) | 76.3 |

| Rat | Female | Intraperitoneal (i.p.) | 78.3 |

| Mouse | Male | Subcutaneous (s.c.) | 113.0 |

| Mouse | Female | Subcutaneous (s.c.) | 125.7 |

| Rat | Male | Subcutaneous (s.c.) | 117.2 |

| Rat | Female | Subcutaneous (s.c.) | 123.1 |

| Mouse | Male | Oral | 220.8 |

| Mouse | Female | Oral | 199.9 |

| Rat | Male | Oral | 319.3 |

| Rat | Female | Oral | 305.6 |

Table 1: Acute Toxicity (LD50) of Mabuterol.[5]

Chronic Toxicity

While specific No-Observed-Adverse-Effect Level (NOAEL) data from dedicated chronic toxicity studies on this compound were not found in the reviewed literature, chronic oral treatment in conscious guinea pigs showed no significant change in the inhibitory effect on experimental asthma, and no development of tolerance was observed.[6]

Genotoxicity

A series of mutagenicity studies have been conducted to evaluate the genotoxic potential of Mabuterol. These studies demonstrated that Mabuterol is not a mutagen.[7]

-

Ames Test: This bacterial reverse mutation assay was conducted, and the results indicated that Mabuterol is not mutagenic.[7]

-

DNA Repair Test: This assay, which assesses the ability of a substance to induce DNA damage that can be repaired, also yielded negative results for Mabuterol.[7]

-

Micronucleus Test: An in vivo test in mice was performed to detect damage to chromosomes or the mitotic apparatus. The results of this test were also negative, further supporting the non-genotoxic nature of Mabuterol.[7]

Reproductive and Developmental Toxicity

A teratological study of Mabuterol was conducted by Hoberman et al. (1985).[5] While the full details of the study were not available in the reviewed literature, the reference to this study suggests that the reproductive and developmental toxicity of Mabuterol has been investigated.

Other Toxicological Endpoints

-

Physical Dependence: Studies in male rats with increasing doses of Mabuterol over 7 weeks showed no signs of physical dependence or withdrawal symptoms upon challenge with an antagonist.[7]

-

Antigenicity: No antigenic potential of Mabuterol was found in studies conducted on guinea pigs and rats.[7]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the potential of the test substance to induce gene mutations in bacteria.

Methodology (General Protocol):

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-dependent strains of Escherichia coli (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.

-

Procedure: The test substance, at various concentrations, is combined with the bacterial tester strain and, in one arm of the experiment, the S9 mix. This mixture is then plated on a minimal agar medium that lacks the essential amino acid required by the bacterial strain.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.

In Vivo Micronucleus Test

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals.

Methodology (General Protocol):

-

Test System: Typically, mice or rats are used.

-

Administration: The test substance is administered to the animals, usually via the intended clinical route of administration, at multiple dose levels. A positive control (a known clastogen) and a negative/vehicle control are included.

-

Sample Collection: At appropriate time points after treatment (e.g., 24 and 48 hours), bone marrow is collected from the femur or tibia.

-

Slide Preparation: Bone marrow cells are flushed, and smears are prepared on microscope slides. The slides are then stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).

-

Analysis: The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring a sufficient number of PCEs (typically at least 2000 per animal) under a microscope. The ratio of PCEs to NCEs is also calculated as an indicator of bone marrow toxicity.

-

Evaluation: A significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the negative control group indicates a positive result.

Signaling Pathways and Experimental Workflows

Mabuterol Metabolism Pathway

Caption: Metabolic pathway of this compound in rats.

Beta-2 Adrenergic Receptor Signaling Pathway

Caption: Simplified signaling pathway of Mabuterol via the β2-adrenergic receptor.

Experimental Workflow for Genotoxicity Assessment

Caption: Workflow for the genotoxicity assessment of Mabuterol.

Conclusion

The available toxicological data for this compound indicate a favorable safety profile for its intended therapeutic use. It exhibits low acute toxicity and is non-genotoxic. Its metabolism is well-characterized, with the primary metabolite showing significantly less pharmacological activity than the parent compound. While comprehensive data on chronic and reproductive toxicity, particularly quantitative NOAEL values, were not fully available in the public literature reviewed, the existing information suggests a low potential for long-term adverse effects at therapeutic doses. Further research into the specific toxicological profiles of its metabolites would provide a more complete understanding of its safety. This technical guide provides a foundational understanding for researchers and drug development professionals working with this compound.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. KoreaMed Synapse [synapse.koreamed.org]

- 3. Estimation of acute oral toxicity using the No Observed Adverse Effect Level (NOAEL) from the 28 day repeated dose toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 5. Safety pharmacology studies | PPTX [slideshare.net]

- 6. Pharmacological studies of mabuterol, a new selective beta 2-stimulant. I: Bronchodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

The Cardiovascular Profile of Mabuterol Hydrochloride: An In-depth Technical Review of Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the cardiovascular effects of Mabuterol Hydrochloride, a selective β2-adrenoceptor agonist, as observed in various animal models. The document synthesizes quantitative data from key preclinical studies, details the experimental methodologies employed, and visualizes the underlying signaling pathways to offer a thorough understanding of the compound's cardiovascular pharmacology.

Core Cardiovascular Effects in Animal Models

This compound primarily exerts its effects through the activation of β2-adrenergic receptors. In the cardiovascular system, this interaction leads to a range of responses, including changes in heart rate (chronotropy), myocardial contractility (inotropy), and vascular tone. The selectivity of Mabuterol for β2-receptors over β1-receptors is a key determinant of its cardiovascular profile, aiming to minimize direct cardiac stimulation while achieving desired effects such as bronchodilation.

In Vitro Studies: Isolated Perfused Heart Preparations

Studies on isolated, blood-perfused right atria from dogs provide a clear window into the direct cardiac effects of Mabuterol, independent of systemic physiological responses.

Table 1: Effects of Mabuterol on Isolated, Blood-Perfused Dog Right Atrium

| Parameter | Dose (nmol) | Observation |

| Atrial Rate | 0.01 - 10 | Dose-dependent increase |

| > 10 | Gradual decrease in response, biphasic at higher doses | |

| Contractile Force | 0.01 - 10 | Dose-dependent increase |

| > 10 | Gradual decrease in response, biphasic at higher doses | |

| Comparison to Isoprenaline | N/A | Maximal increases in atrial rate and contractile force were 41.4% and 12.9%, respectively, of the maximal effects of isoprenaline[1]. |

| β2-Adrenoceptor Antagonism | 1 - 300 | Dose-dependently inhibited by the selective β2-antagonist ICI 118,551[1]. |

| β1-Adrenoceptor Antagonism | N/A | Only slightly attenuated by the β1-antagonist atenolol[1]. |

| β-Adrenoceptor Blockade | 1 - 300 | At higher concentrations, Mabuterol dose-dependently inhibited both dobutamine (β1-agonist) and procaterol (β2-agonist) induced positive chronotropic and inotropic responses, suggesting non-selective blockade of both β1- and β2-adrenoceptors at these concentrations[1]. |

In Vivo Studies: Anesthetized and Conscious Animal Models

Information on the in vivo effects of Mabuterol in anesthetized dogs and conscious guinea pigs is primarily derived from abstracts and secondary citations of the key study by Osada et al. (1984), as the full-text article was not accessible. Therefore, the following data should be interpreted with this limitation in mind.

Table 2: Cardiovascular Effects of Mabuterol in Anesthetized Dogs

| Parameter | Route of Administration | Observation |

| Heart Rate | Intravenous (i.v.) | Tachycardia observed. |

| Blood Pressure | Intravenous (i.v.) | Hypotensive effect noted. |

| Comparison to Isoprenaline | Intravenous (i.v.) | Equipotent dose ratios for hypotensive effect and tachycardia were 30 and 133, respectively, relative to isoprenaline, indicating lower potency for these effects[2]. |

Table 3: Cardiovascular Effects of Mabuterol in Conscious Guinea Pigs

| Parameter | Route of Administration | Observation |

| Heart Rate | Oral (p.o.) | Less potent in increasing heart rate compared to isoprenaline and salbutamol[3]. |

| Selectivity | Oral (p.o.) | Approximately 7.4 times more selective for bronchial muscle than for cardiac muscle compared to salbutamol[3]. |

Experimental Protocols

Isolated, Blood-Perfused Right Atrium of the Dog (Akahane et al., 1989)

This protocol allows for the direct assessment of a drug's effects on cardiac pacemaker activity and contractility.

Experimental Workflow:

References

- 1. Beta-adrenoceptor blocking effects of a selective beta 2-agonist, mabuterol, on the isolated, blood-perfused right atrium of the dog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological studies of mabuterol, a new selective beta 2-stimulant. III: Effects on the central nervous system, striated muscle and carbohydrate and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological studies of mabuterol, a new selective beta 2-stimulant. I: Bronchodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quest for Novel Mabuterol Hydrochloride Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mabuterol hydrochloride is a selective β2-adrenergic receptor agonist known for its bronchodilatory effects, making it a valuable agent in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its mechanism of action involves the stimulation of β2-adrenergic receptors in the smooth muscle of the airways, leading to muscle relaxation and improved airflow.[1] The development of novel analogs of existing therapeutic agents is a cornerstone of medicinal chemistry, aiming to enhance efficacy, improve safety profiles, and explore new therapeutic applications. This technical guide provides an overview of the synthesis of Mabuterol and explores the principles that guide the discovery of novel analogs, based on the structure-activity relationships (SAR) of related β2-adrenergic agonists.

This compound: Mechanism of Action

Mabuterol, as a selective β2-adrenoreceptor agonist, primarily exerts its therapeutic effect through the activation of β2-adrenergic receptors on the surface of airway smooth muscle cells. This interaction initiates a signaling cascade that results in bronchodilation.

Signaling Pathway of β2-Adrenergic Receptor Activation

The binding of a β2-agonist like Mabuterol to its G-protein coupled receptor (GPCR) triggers a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle.

Synthesis of Mabuterol

The synthesis of Mabuterol involves a multi-step process starting from 2-(Trifluoromethyl)aniline. The key steps are outlined below, providing a foundation for understanding how novel analogs could be generated by modifying this synthetic route.

General Synthetic Workflow

The synthesis of Mabuterol can be conceptualized as a convergent process involving the preparation of a substituted phenylethanone intermediate followed by the introduction of the tert-butylamino group and subsequent reduction.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Quantification of Mabuterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Mabuterol Hydrochloride. Mabuterol is a selective β2-adrenergic receptor agonist used as a bronchodilator.[1] The described method is applicable for the determination of this compound in bulk drug substances and pharmaceutical formulations. This document provides comprehensive experimental protocols, system suitability requirements, and method validation parameters.

Introduction

This compound is a potent sympathomimetic amine, structurally related to clenbuterol, that is utilized for its bronchodilatory effects in the management of respiratory conditions. Accurate and precise quantification of this compound is crucial for quality control during drug manufacturing and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique in the pharmaceutical industry for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[2]

This application note proposes a reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound. The method is based on established analytical principles for β2-agonists, aiming for good peak symmetry and resolution from potential impurities and degradation products.

Chromatographic Conditions

A summary of the recommended HPLC instrument and chromatographic conditions is provided in the table below. The selection of a C18 column is common for the analysis of related β-agonist compounds. The mobile phase composition, particularly the use of a slightly basic pH, can help to improve the peak shape of amine-containing compounds like Mabuterol.

| Parameter | Recommended Condition |

| HPLC System | Quaternary or Binary HPLC System with UV Detector |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 10 mM Ammonium Formate buffer (pH 10) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 276 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 10 minutes |

Experimental Protocols

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

-

Sample Solution (for bulk drug): Accurately weigh approximately 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the mobile phase.

-

Sample Solution (for pharmaceutical dosage forms): Take a quantity of the powdered tablets or volume of liquid formulation equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask. Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug. Dilute to volume with the mobile phase and mix well.

-

Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.[3]

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. The acceptance criteria are outlined in the table below.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for six replicate injections of a standard solution) |

Method Validation

The proposed analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

| Validation Parameter | Typical Results |

| Linearity (Concentration Range) | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD%) | |

| - Repeatability (Intra-day) | ≤ 2.0% |

| - Intermediate Precision (Inter-day) | ≤ 2.0% |

| Specificity | No interference from excipients or degradation products |

| Robustness | The method is robust to small, deliberate changes in flow rate, mobile phase composition, and column temperature. |

Experimental Workflow and Data Analysis

The overall workflow for the quantification of this compound using this HPLC method is depicted in the following diagram.

Caption: Workflow for this compound quantification by HPLC.

The concentration of this compound in the sample is determined by comparing the peak area of the sample with the calibration curve generated from the working standard solutions.

Conclusion